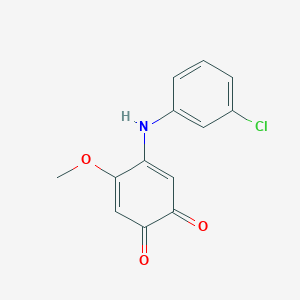![molecular formula C13H17N B14356860 2-(Bicyclo[2.2.1]heptan-2-yl)aniline CAS No. 92039-21-9](/img/structure/B14356860.png)
2-(Bicyclo[2.2.1]heptan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is an organic compound characterized by a bicyclic structure fused with an aniline group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane framework, commonly known as norbornane, attached to an aniline moiety. The presence of the bicyclic structure imparts significant strain and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield norbornane.
Introduction of the Aniline Group: The norbornane derivative can be functionalized to introduce an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Bicyclo[2.2.1]heptan-2-yl)aniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bicyclic structure imparts unique steric and electronic properties, which can influence its binding affinity and reactivity with biological molecules. The aniline group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but lacking the aniline group.
Norbornene (Bicyclo[2.2.1]hept-2-ene): A bicyclic compound with a double bond, used as a monomer in polymer synthesis.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): A bicyclic compound with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is unique due to the presence of both the rigid bicyclic framework and the reactive aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92039-21-9 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-(2-bicyclo[2.2.1]heptanyl)aniline |
InChI |
InChI=1S/C13H17N/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,14H2 |
InChI-Schlüssel |
GIEFILMUNVELJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


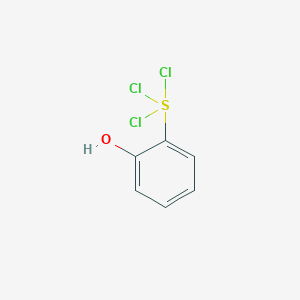
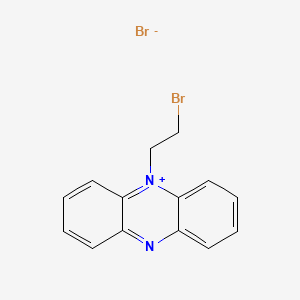
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
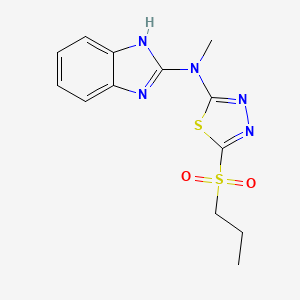
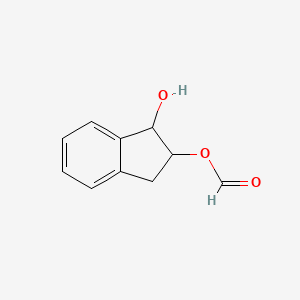
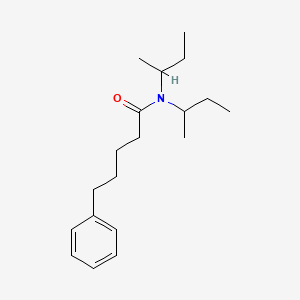
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
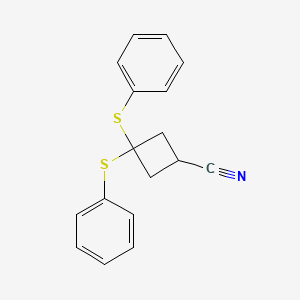
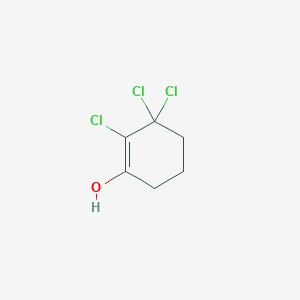


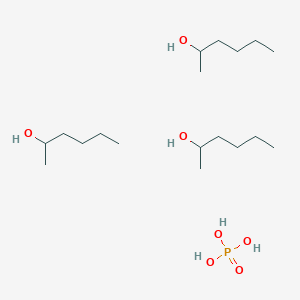
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
